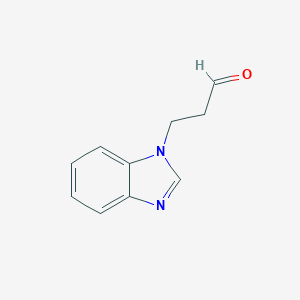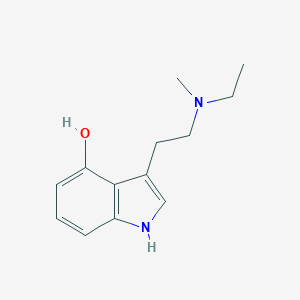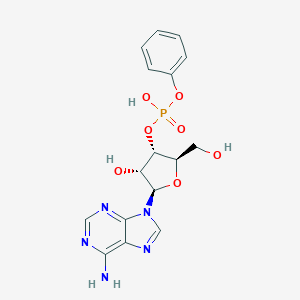
3-(Benzimidazol-1-yl)propanal
Übersicht
Beschreibung
3-(Benzimidazol-1-yl)propanal is a heterocyclic organic compound that features a benzimidazole ring attached to a propanal group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The presence of the benzimidazole moiety in this compound makes it a compound of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzimidazol-1-yl)propanal typically involves the condensation of o-phenylenediamine with an appropriate aldehyde. One common method is the reaction of o-phenylenediamine with propanal in the presence of an acid catalyst, such as hydrochloric acid, to form the benzimidazole ring . The reaction conditions usually involve heating the mixture under reflux for several hours to ensure complete cyclization.
Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Benzimidazol-1-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products:
Oxidation: 3-(Benzimidazol-1-yl)propanoic acid.
Reduction: 3-(Benzimidazol-1-yl)propanol.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(Benzimidazol-1-yl)propanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of corrosion inhibitors and other industrial applications
Wirkmechanismus
The mechanism of action of 3-(Benzimidazol-1-yl)propanal is primarily related to its interaction with biological targets. The benzimidazole moiety can interact with various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents .
Vergleich Mit ähnlichen Verbindungen
- 3-(1H-Benzimidazol-1-yl)propan-1-amine
- 2-Phenylbenzimidazole
- 5,6-Dimethylbenzimidazole
Comparison: 3-(Benzimidazol-1-yl)propanal is unique due to the presence of the propanal group, which allows for additional chemical modifications and reactions.
Eigenschaften
IUPAC Name |
3-(benzimidazol-1-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-7-3-6-12-8-11-9-4-1-2-5-10(9)12/h1-2,4-5,7-8H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUAWKZCCFADRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621567 | |
| Record name | 3-(1H-Benzimidazol-1-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153893-09-5 | |
| Record name | 3-(1H-Benzimidazol-1-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]pentanenitrile](/img/structure/B129811.png)



![1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B129826.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B129833.png)



![5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B129842.png)



